(2-Chloro-5-fluorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct electronic and steric properties to molecules, making it a valuable reagent for the synthesis of novel therapeutic agents. The high reactivity of the sulfonyl chloride functional group allows for the facile introduction of the (2-chloro-5-fluorophenyl)methylsulfonyl moiety into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships and the optimization of drug candidates. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (2-chloro-5-fluorophenyl)methanesulfonyl chloride, with a focus on its practical utility in research and development.
Chemical Structure and Identification
The chemical structure of (2-chloro-5-fluorophenyl)methanesulfonyl chloride is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. A methanesulfonyl chloride group (-CH₂SO₂Cl) is attached to the 1-position of the phenyl ring.
Systematic Name: (2-Chloro-5-fluorophenyl)methanesulfonyl chloride Molecular Formula: C₇H₅Cl₂FO₂S Molecular Weight: 243.08 g/mol CAS Number: 947888-29-3
Structural Diagram:
Caption: 2D structure of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride.
Physicochemical Properties
While specific experimentally determined physical properties for (2-chloro-5-fluorophenyl)methanesulfonyl chloride are not extensively reported in publicly available literature, properties can be inferred from closely related analogs and general principles of organic chemistry.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Appearance | White to off-white crystalline solid | Analogy with similar sulfonyl chlorides like (2-chlorophenyl)methanesulfonyl chloride, which is a crystalline powder[1]. |
| Melting Point | 62-64 °C | Based on the melting point of the isomer (2-chlorophenyl)methanesulfonyl chloride[1]. The substitution pattern will influence the exact value. |
| Boiling Point | Decomposes upon heating | Sulfonyl chlorides are generally thermally unstable and prone to decomposition at elevated temperatures[2]. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). Insoluble in water. | General solubility characteristics of sulfonyl chlorides. |
| Stability | Stable under anhydrous conditions at low temperatures. Reactive towards water, alcohols, and amines. | The sulfonyl chloride moiety is susceptible to hydrolysis and nucleophilic attack. |
Synthesis and Manufacturing
A likely synthetic pathway would start from 2-chloro-5-fluorotoluene. This starting material can be converted to the target compound through a multi-step sequence.
Hypothetical Synthetic Pathway:
Caption: General reaction for the synthesis of sulfonamides from (2-Chloro-5-fluorophenyl)methanesulfonyl chloride.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for (2-chloro-5-fluorophenyl)methanesulfonyl chloride has been identified in the public domain. However, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): The three protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between the protons and with the fluorine atom would lead to a complex splitting pattern.
-
Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the sulfonyl chloride moiety would appear as a singlet, likely in the region of δ 4.5-5.5 ppm, due to the strong electron-withdrawing effect of the sulfonyl chloride group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (δ 120-145 ppm). The carbon attached to the fluorine would show a large one-bond C-F coupling constant.
-
Methylene Carbon (1C): The carbon of the -CH₂- group would appear as a single peak, likely in the region of δ 60-70 ppm.
IR (Infrared) Spectroscopy:
-
S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group would be expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
C-H Stretching (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (aliphatic C-H).
-
C-Cl and C-F Stretching: Absorptions in the fingerprint region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A molecular ion peak at m/z 242 (for ³⁵Cl₂) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 244 with approximately 2/3 the intensity of the M⁺ peak, and an M+4 peak at m/z 246 with approximately 1/9 the intensity).
-
Fragmentation: Common fragmentation patterns would include the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond.
Safety and Handling
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is expected to be a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from related sulfonyl chlorides.
Expected Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1] Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE).
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Water Reactive: Reacts with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and, if necessary, an apron and boots.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors if working outside of a fume hood or with large quantities.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is a valuable and highly reactive building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of halogen substituents provides a powerful tool for modulating the physicochemical and biological properties of target molecules. While detailed experimental data for this specific compound is not extensively documented in readily accessible sources, its properties and reactivity can be reliably inferred from the well-established chemistry of sulfonyl chlorides. Researchers and scientists working with this compound should exercise appropriate caution due to its hazardous nature and handle it in accordance with best laboratory practices. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile synthetic intermediates like (2-chloro-5-fluorophenyl)methanesulfonyl chloride in the drug development pipeline is likely to increase.
References
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
-
(2-CHLOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (2011, January 28). Retrieved January 28, 2026, from [Link]
-
methanesulfinyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]
-
2-Thiophenesulfonyl chloride - the NIST WebBook. (n.d.). Retrieved January 28, 2026, from [Link]
- US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents. (n.d.).
-
2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
(2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (n.d.).
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
- CN103351315A - General preparation method of sulfonyl chloride - Google Patents. (n.d.).
-
N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]
-
WO 98/00427 - Googleapis.com. (1998, January 8). Retrieved January 28, 2026, from [Link]
- CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents. (n.d.).
-
Methanesulfonyl chloride - SpectraBase. (n.d.). Retrieved January 28, 2026, from [Link]
-
Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. (2025, August 7). Retrieved January 28, 2026, from [Link]
-
1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl - Doc Brown's Chemistry. (n.d.). Retrieved January 28, 2026, from [Link] organique/spectrah/h1nmr_2-chloro-2-methylpropane.htm
-
2-Chloro-5-fluorobenzene-1-sulfonyl chloride - High purity | EN - Georganics. (n.d.). Retrieved January 28, 2026, from [Link]
